molecular formula C16H12F4N2O B2926713 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine CAS No. 327088-81-3

2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine

Cat. No.: B2926713
CAS No.: 327088-81-3
M. Wt: 324.279
InChI Key: KNEVIWFYNWTLPV-UHFFFAOYSA-N
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Description

2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an isoindol-1-imine structure. The presence of fluorine atoms in the molecule imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.

Scientific Research Applications

2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine has diverse applications in scientific research:

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Compounds with “tetrafluoroethoxy” groups can be irritants and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising properties as a drug or a material, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde with an appropriate amine to form the corresponding imine. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final isoindol-1-imine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Continuous flow reactors and catalytic processes are often employed to achieve efficient and scalable production. The use of high-pressure reactors and controlled temperature conditions ensures the stability of the tetrafluoroethoxy group during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazole: Shares the tetrafluoroethoxy group but differs in the core structure.

    2-(1,1,2,2-tetrafluoroethoxy)benzoic acid: Contains the same ether group but has a carboxylic acid functional group.

    1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Similar ether group with a methyl-substituted benzene ring .

Uniqueness

2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine is unique due to its isoindol-1-imine core, which imparts distinct chemical reactivity and biological activity. The combination of the tetrafluoroethoxy group with the isoindol-1-imine structure makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O/c17-15(18)16(19,20)23-12-7-5-11(6-8-12)22-9-10-3-1-2-4-13(10)14(22)21/h1-8,15,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEVIWFYNWTLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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